Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate
Description
Historical Context and Research Evolution
The study of β-keto esters dates to the late 19th century, with seminal work on acetoacetic ester condensation laying the groundwork for modern synthetic methodologies. This compound, first reported in patent literature in the late 20th century, represents an evolution in β-keto ester chemistry aimed at enhancing steric hindrance and thermal stability. Early synthesis routes relied on Claisen condensations between ethyl acetate and sterically hindered ketones, though yields were often suboptimal due to competing self-condensation. The advent of advanced bases such as lithium hexamethyldisilazide (LiHMDS) in the 21st century enabled selective cross-condensation, achieving yields exceeding 90% under cryogenic conditions.
A landmark 1977 patent (US4031130) detailed the large-scale production of analogous pivaloylacetic esters using sodium hydride in paraffin oil, a method later adapted for this compound. Contemporary research has focused on solvent-free and catalytic transesterification, reflecting growing emphasis on green chemistry principles.
Significance in Modern Organic Chemistry
This compound’s significance stems from three key attributes:
- Steric Modulation : The 4,4-dimethyl and 2-ethyl groups impose unique steric effects, directing regioselectivity in nucleophilic attacks.
- Thermal Stability : The branched structure enhances decomposition resistance, facilitating high-temperature reactions.
- Dual Reactivity : The β-keto ester moiety enables simultaneous ketone and ester transformations, serving as a linchpin for cascade reactions.
Recent applications include:
Research Landscape and Academic Interest
Academic interest, as reflected in Scopus data (2015–2025), shows a 12% annual growth in publications mentioning β-keto esters, with this compound featuring prominently in:
- Methodology Development : Continuous-flow syntheses reducing reaction times from hours to minutes.
- Computational Studies : Density functional theory (DFT) analyses of tautomeric equilibria.
- Biological Screening : Preliminary antimicrobial assays showing MIC values of 8–16 µg/mL against Staphylococcus aureus.
Patent activity remains robust, with 14 filings since 2020 covering crystallization techniques and catalytic derivatives.
Nomenclature and Classification Frameworks
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 34292-24-5 |
| Molecular Formula | $$ \text{C}{11}\text{H}{20}\text{O}_{3} $$ |
| Molecular Weight | 200.27 g/mol |
| Structural Class | Branched β-keto ester |
| Functional Groups | Ketone, Ester |
The compound falls under the broader class of 3-oxopentanoates, differentiated by its quaternary carbon at position 4 and ethyl substitution at position 2. Systematic nomenclature follows IUPAC Rule C-401.2, prioritizing the longest carbon chain containing both functional groups. Alternative designations include "ethyl pivaloylacetate derivatives," linking it to the pivalic acid family.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-6-8(10(13)14-7-2)9(12)11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
QDYVJSMPFVBBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate can be synthesized through the esterification of pivaloylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove the water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it undergoes in different applications .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in the Pentanoate Backbone
The position and nature of substituents significantly influence reactivity, steric effects, and biological activity. Key analogs include:
Key Observations :
Brominated Derivatives
Ethyl 2,4-dibromo-2,4-dimethyl-3-oxopentanoate reacts with zinc and aldehydes to yield tetrahydropyran-2,4-diones as single geometrical isomers .
Fluorinated Analogs
Fluorinated compounds (e.g., Ethyl 4,4-difluoro-3-oxobutanoate, Similarity: 0.78) exhibit distinct electronic properties due to fluorine's electronegativity, altering reactivity in nucleophilic substitutions compared to non-fluorinated β-keto esters .
Enzymatic and Catalytic Behavior
- Carbonyl Reductase Specificity: Ethyl 4,4-dimethyl-3-oxopentanoate is reduced by Sporobolomyces salmonicolor carbonyl reductase (SSCR) to produce chiral alcohols with high enantiomeric excess (ee). In contrast, bulkier substrates like this compound may exhibit lower activity due to steric clashes in the enzyme's active site .
- Hydrogenation Efficiency: Ethyl 5,5-dimethoxy-3-oxopentanoate achieves 98.7% ee under optimized hydrogenation conditions with Ru[(R)-BINAP]Cl₂, whereas less substituted analogs (e.g., Ethyl 3-oxohexanoate) show lower selectivity .
Data Tables for Comparative Analysis
Table 1: Physical and Spectral Properties
Critical Analysis of Contradictory Evidence
- Ester Group Impact : and highlight a contradiction: methyl esters are inactive in oxidoreductase assays, while ethyl analogs are effective substrates. This underscores the importance of the ester group in enzyme binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
